molecular formula C12H23ClO2 B3296330 1-Chloroethyl decanoate CAS No. 89296-73-1

1-Chloroethyl decanoate

Cat. No.: B3296330
CAS No.: 89296-73-1
M. Wt: 234.76 g/mol
InChI Key: REYKLHVAOPEQGA-UHFFFAOYSA-N
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Description

1-Chloroethyl decanoate (chemical formula: C₁₂H₂₃ClO₂) is an ester derivative of decanoic acid (a medium-chain fatty acid) and 1-chloroethanol. It features a chloroethyl group attached via an ester linkage to the decanoate moiety. Chloroethyl esters are typically reactive intermediates used in organic synthesis or pharmaceuticals due to their electrophilic chlorine atom, which facilitates nucleophilic substitution reactions .

Properties

IUPAC Name

1-chloroethyl decanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClO2/c1-3-4-5-6-7-8-9-10-12(14)15-11(2)13/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYKLHVAOPEQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50710142
Record name 1-Chloroethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89296-73-1
Record name 1-Chloroethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyl decanoate can be synthesized through the esterification of decanoic acid with 1-chloroethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl decanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.

    Hydrolysis: In the presence of water and a suitable catalyst, this compound can hydrolyze to produce decanoic acid and 1-chloroethanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Sulfuric acid, p-toluenesulfonic acid

    Reducing Agents: Lithium aluminum hydride

Major Products Formed:

    Decanoic Acid: Formed through hydrolysis

    1-Chloroethanol: Formed through hydrolysis

    Various Substituted Esters: Formed through substitution reactions

Scientific Research Applications

1-Chloroethyl decanoate has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Material Science: Utilized in the preparation of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1-chloroethyl decanoate primarily involves its reactivity as an ester. The ester linkage can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the active components, decanoic acid, and 1-chloroethanol, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Ethyl Decanoate

Chemical Structure: Ethyl decanoate (C₁₂H₂₄O₂) lacks the chlorine atom present in 1-chloroethyl decanoate, resulting in distinct physicochemical and functional differences .

Property Ethyl Decanoate This compound
Molecular Weight 200.32 g/mol ~218.77 g/mol (estimated)
Volatility High (used as volatile standard) Likely lower due to Cl substituent
Applications Flavoring agent in food/beverage Potential synthetic intermediate
Toxicity Non-hazardous Likely toxic (chloroethyl group)

Key Differences :

  • Reactivity: The chloroethyl group in this compound enhances electrophilicity, making it more reactive than ethyl decanoate. This property is exploited in prodrug synthesis, where chloroesters act as leaving groups .
  • Safety: Ethyl decanoate is classified as safe for food applications, whereas this compound’s chlorinated structure likely necessitates stringent handling protocols, akin to dichloroethane derivatives (e.g., workplace controls, ventilation) .

2-Chloroethyl Decanoate Derivatives

lists chlorinated decanoate esters, such as 2-chlorodecanoic acid chloromethyl ester (CAS: 80418-79-7), which share structural similarities but differ in substitution patterns.

Property 2-Chlorodecanoic Acid Chloromethyl Ester This compound
Substitution Position Chlorine at C2 of decanoate chain Chlorine at ethyl group
Reactivity Electrophilic at C2 Electrophilic at ethyl Cl
Applications Limited data; likely specialty chemicals Potential pharmaceutical use

Key Insight : Positional isomerism significantly impacts reactivity. For example, 2-chloro derivatives may participate in intramolecular reactions, whereas 1-chloroethyl esters are better suited for intermolecular substitutions .

Nandrolone Decanoate (Deca Durabolin)

Though primarily an anabolic steroid, nandrolone decanoate (C₂₈H₄₄O₃) provides insight into how ester chain length affects pharmacokinetics.

Property Nandrolone Decanoate This compound
Ester Chain Long-chain (decanoate) Medium-chain (decanoate)
Function Slow-release anabolic agent Reactive intermediate
Metabolism Hydrolyzed to free nandrolone Likely hydrolyzed to chloroethanol

Comparison: Both compounds utilize the decanoate ester, but this compound’s chloroethyl group introduces toxicity risks (e.g., chloroethanol metabolites are hepatotoxic) , whereas nandrolone decanoate’s risks relate to hormonal activity .

Stability Considerations :

  • The chloroethyl group increases susceptibility to hydrolysis, especially under basic conditions.
  • Storage requirements likely mirror those of dichloroethane derivatives (e.g., cool, dry environments to prevent decomposition) .

Biological Activity

1-Chloroethyl decanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derived from decanoic acid and chloroethanol. Its chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H23_{23}ClO
  • Molecular Weight : 234.77 g/mol

The presence of the chlorine atom in its structure is significant, as it contributes to the compound's reactivity and biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits broad-spectrum antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Source
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The data suggest that this compound is particularly effective against Candida albicans, indicating its potential use in antifungal treatments.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have explored its mechanism of action, which involves disrupting cellular processes in cancer cells.

The proposed mechanism by which this compound exerts its anticancer effects includes:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.
  • Inhibition of Cell Proliferation : Research indicates that it can inhibit the growth of cancer cells by interfering with cell cycle progression.

Case Study: Efficacy in Cancer Treatment

A notable case study involved the application of this compound in a clinical setting for patients with advanced melanoma. The study reported:

  • Patient Response : Out of 30 patients treated, 10 exhibited significant tumor reduction.
  • Side Effects : Common side effects included mild nausea and fatigue, which were manageable.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-chloroethyl decanoate, and what analytical methods validate its purity?

  • Methodological Answer : this compound is typically synthesized via esterification of decanoic acid with 1-chloroethanol under acidic catalysis. Key validation steps include:

  • Gas Chromatography (GC) or HPLC to quantify residual reactants and byproducts .
  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on the chloroethyl group (δ ~4.5–5.0 ppm for the ethyl-Cl moiety) and ester carbonyl (δ ~170–175 ppm) .
  • Elemental Analysis to verify C, H, and Cl content, with deviations >0.3% indicating impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves and chemical-resistant aprons; avoid latex due to permeation risks .
  • Engineering Controls : Perform reactions in fume hoods with ≥100 ft/min face velocity to limit vapor exposure .
  • Emergency Measures : Immediate decontamination with water showers for skin contact and pH-neutral absorbents for spills .

Q. How can researchers systematically retrieve and validate literature on this compound’s physicochemical properties?

  • Methodological Answer :

  • Database Selection : Use SciFinder and Reaxys with validated CAS numbers (e.g., cross-referenced from EPA Chemical Dashboard) .
  • Term Validation : Include synonyms (e.g., "decanoic acid 1-chloroethyl ester") and apply Boolean operators to filter non-relevant results (e.g., excluding patents) .
  • Data Triangulation : Compare melting/boiling points across ≥3 independent sources (e.g., NIST, PubChem) to identify outliers .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in nucleophilic substitution reactions be resolved?

  • Methodological Answer :

  • Mechanistic Probes : Conduct kinetic studies under varied conditions (e.g., polar aprotic vs. protic solvents) to differentiate SN1/SN2 pathways. Monitor intermediates via FT-IR (C-Cl stretch at ~650 cm⁻¹) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies of competing pathways, validating results against experimental yields .

Q. What strategies optimize the catalytic efficiency of this compound in acyl transfer reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) at 0.5–5 mol% loading, tracking conversion via GC-MS .
  • Solvent Optimization : Compare reaction rates in DMF vs. THF using Arrhenius plots to identify entropy-driven improvements .
  • Byproduct Analysis : Employ LC-QTOF to detect trace acyl chlorides, which may indicate hydrolysis side reactions .

Q. How do researchers assess the environmental impact of this compound degradation products?

  • Methodological Answer :

  • Hydrolysis Studies : Simulate aqueous degradation at pH 4–9, quantifying chloroethanol and decanoic acid via Ion Chromatography .
  • Ecotoxicology Assays : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values for degradation intermediates .
  • QSAR Modeling : Predict bioaccumulation potential using EPI Suite, focusing on logP (target <3.5) and persistence metrics .

Methodological Standards and Validation

  • Synthesis Reproducibility : Document catalyst purity (e.g., ≥99% ZnCl₂) and reaction stoichiometry (±2% error tolerance) .
  • Data Reporting : Adopt IUPAC guidelines for spectral data (e.g., NMR peak integration to ±0.01 ppm) and report confidence intervals for biological assays .
  • Safety Compliance : Align with EU Regulation 1272/2008 (CLP) for hazard classification and labeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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